
Lenalidomide-5'-CO-PEG1-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5’-CO-PEG1-C2-azide is a compound that incorporates the Lenalidomide-based cereblon ligand and a linker. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG1-C2-azide involves the incorporation of the Lenalidomide-based cereblon ligand and a linker. The azide group is introduced to facilitate click chemistry reactions. The synthetic route typically involves the following steps:
Formation of the Lenalidomide-based cereblon ligand: This step involves the synthesis of the Lenalidomide derivative.
Attachment of the PEG1 linker: The PEG1 linker is attached to the Lenalidomide derivative.
Introduction of the azide group: The azide group is introduced to the PEG1 linker to form the final compound
Industrial Production Methods
Industrial production methods for Lenalidomide-5’-CO-PEG1-C2-azide are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the Lenalidomide-based cereblon ligand and PEG1 linker.
Assembly of the final compound: Combining the intermediates and introducing the azide group under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-5’-CO-PEG1-C2-azide undergoes several types of reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with DBCO or BCN-containing molecules without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules and can proceed without a catalyst
Major Products
The major products formed from these reactions are cycloaddition products, where the azide group forms a triazole ring with the alkyne or DBCO/BCN group .
Aplicaciones Científicas De Investigación
Lenalidomide-5’-CO-PEG1-C2-azide has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mecanismo De Acción
Lenalidomide-5’-CO-PEG1-C2-azide exerts its effects through the modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. It binds to cereblon, a substrate adaptor of the complex, and induces the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 in multiple myeloma .
Comparación Con Compuestos Similares
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Thalidomide-NH-amido-PEG2-C2-NH2
- Pomalidomide-PEG2-azide
Uniqueness
Lenalidomide-5’-CO-PEG1-C2-azide is unique due to its specific incorporation of the Lenalidomide-based cereblon ligand and its ability to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C18H20N6O5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-6-8-29-7-5-16(26)21-12-1-2-13-11(9-12)10-24(18(13)28)14-3-4-15(25)22-17(14)27/h1-2,9,14H,3-8,10H2,(H,21,26)(H,22,25,27) |
Clave InChI |
VTQKKHGCROKXSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)
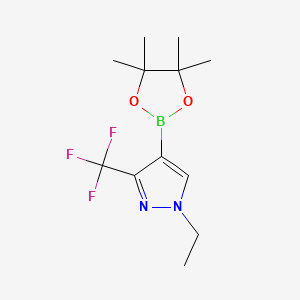
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
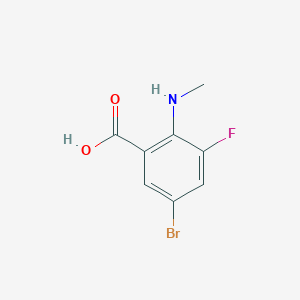
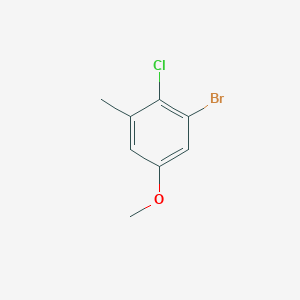
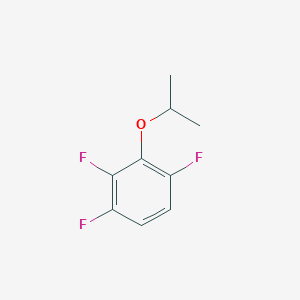
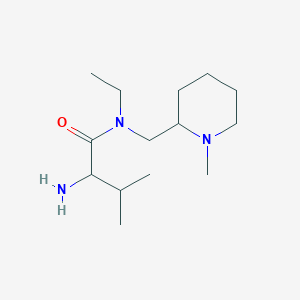


![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
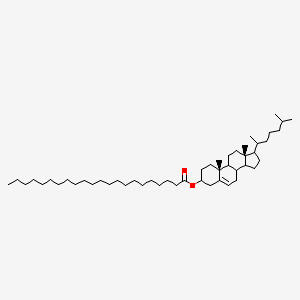
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)

